ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate
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Description
Ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C22H23Cl2NO3 and its molecular weight is 420.33. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformations
- Ethyl indole-2-carboxylates, similar in structure to the compound , have been used in chemical synthesis. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared using a specific heating process with polyphosphoric acid, showcasing their versatility in synthesis (Cucek & Verček, 2008).
- Similarly, ethyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates, which are structurally related, were utilized in the synthesis of condensed indolylpyranones and other complex organic compounds, demonstrating the potential of such molecules in organic chemistry (Jakše, Svete, Stanovnik, & Golobič, 2004).
Biological Studies
- In the realm of biological studies, similar compounds have been explored for their potential in modulating biological receptors. For example, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, an allosteric modulator for the cannabinoid type 1 receptor, highlighted the significance of indole-2-carboxamides in biological research, especially in receptor modulation studies (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
- Additionally, ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and related derivatives have been synthesized and evaluated for their antiviral activity, indicating the potential application of such compounds in medicinal chemistry (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, & Okun, 2014).
Advanced Materials and Drug Design
- Research on similar molecules has also extended into the design of novel materials and drugs. For instance, indole-based hybrid oxadiazole scaffolds with various functionalities have been synthesized and evaluated for their urease inhibition potential, revealing the utility of such compounds in drug design (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Properties
IUPAC Name |
ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2NO3/c1-4-27-22(26)21-18(17-8-7-15(23)12-19(17)25-21)6-5-9-28-16-10-13(2)20(24)14(3)11-16/h7-8,10-12,25H,4-6,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCHZCWQEFKVSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)CCCOC3=CC(=C(C(=C3)C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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